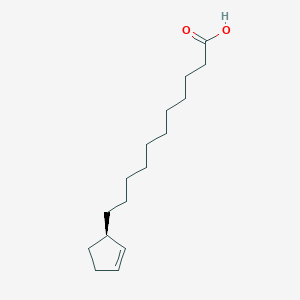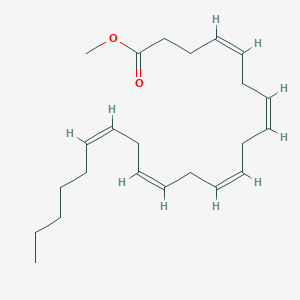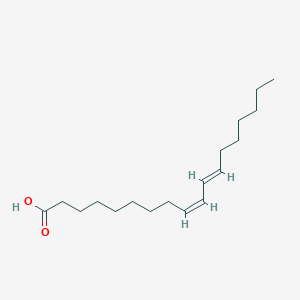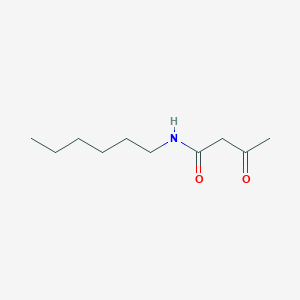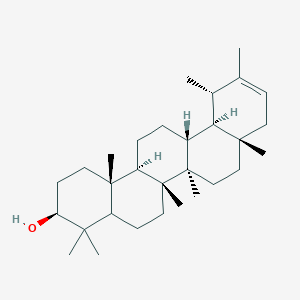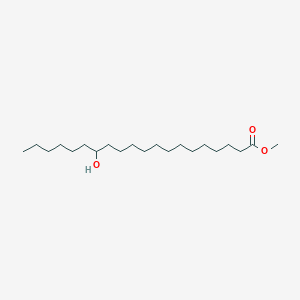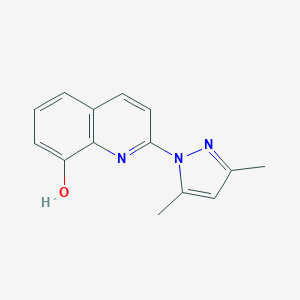
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” are not available, it is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .Physical And Chemical Properties Analysis
The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” has a molecular weight of 239.27300 and a density of 1.27g/cm3 . Its boiling point is 446.2ºC at 760 mmHg .科学的研究の応用
Drug Design
The heterocyclic compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is part of a class of compounds that have shown varied biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds .
Synthesis of Bis(pyrazolyl)methanes
This compound is involved in the synthesis of bis(pyrazolyl)methanes, which are important due to their wide range of biological activities. They serve as chelating and extracting reagents for different metal ions and exhibit properties such as anti-malarial, anti-inflammatory, antipyretic, antifungal, anti-viral, and antidepressant .
Antileishmanial and Antimalarial Evaluation
In the field of tropical medicine, derivatives of this compound have been evaluated for their antileishmanial and antimalarial activities. This is crucial for the development of new treatments for these diseases, which are prevalent in many parts of the world .
Antibacterial Applications
The compound has been used to prepare N-1-substituted derivatives that have shown antibacterial activity. This suggests its potential use in developing new antibacterial agents .
Molecular Docking Studies
Molecular docking studies are essential for drug discovery and development. This compound has been used in molecular docking to understand its interaction with biological targets, which is a step towards designing more effective drugs .
Preparation of Pyrazolato Ligated Complexes
In coordination chemistry, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is used as a common reagent for the preparation of pyrazolato ligated complexes. These complexes have applications in catalysis and materials science .
Anti-Inflammatory and Antioxidant Activities
The compound’s derivatives have been shown to possess antioxidant and anti-inflammatory activities . This is significant for the development of new therapies for conditions caused by oxidative stress and inflammation .
Development of Fungicides and Pesticides
Due to its biological activity profile, derivatives of this compound are also being explored for use as fungicides and pesticides . This could lead to the development of new agricultural chemicals that are more effective and possibly safer for the environment .
将来の方向性
作用機序
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
Related compounds such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa) have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol may interact with its targets in a similar manner, although this needs to be confirmed through further studies.
Biochemical Pathways
Related compounds have been shown to inhibit soil nitrification , suggesting that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as imidazole derivatives have been suggested to have improved pharmacokinetic parameters due to the polar nature of the imidazole ring
Result of Action
For instance, some pyrazoline derivatives have been found to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
CAS RN |
18239-59-3 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

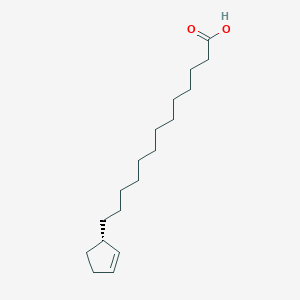

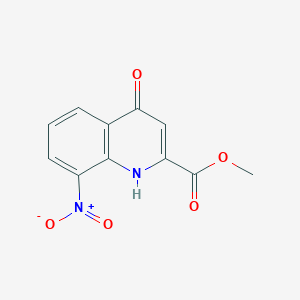
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)

